N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride
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Overview
Description
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the piperazine ring and the chlorophenyl group contributes to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and the process parameters are optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetic acid.
Reduction: Formation of N-(4-chlorophenyl)-2-(piperazin-1-yl)ethanol.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used in the development of pharmaceutical agents with potential therapeutic effects, such as antipsychotic, antidepressant, and antihistamine properties.
Biological Studies: Employed in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications: Utilized in the synthesis of other piperazine derivatives and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist at these receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)piperazine: A related compound with similar biological activity but lacking the acetamide group.
N-(4-chlorophenyl)-2-(methylpiperazin-1-yl)acetamide: A derivative with a methyl group on the piperazine ring, which may alter its pharmacological properties.
N-(4-chlorophenyl)-2-(piperazin-1-yl)ethanol: A reduction product with different chemical and biological properties.
Uniqueness
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is unique due to its specific combination of the piperazine ring and the chlorophenyl group, which imparts distinct pharmacological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPONOIWQUPTOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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